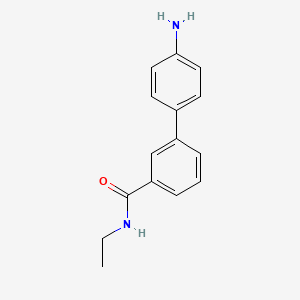

3-(4-Aminophenyl)-N-ethylbenzamide

Description

3-(4-Aminophenyl)-N-ethylbenzamide (CAS 1345471-45-5) is a synthetic benzamide derivative characterized by a benzamide core substituted with a 4-aminophenyl group at the 3-position and an ethylamine group at the N-terminal (). The compound has been synthesized for research purposes, with purity levels exceeding 95% (). While commercial availability is currently discontinued, its structural analogs are frequently utilized in drug design, biosensor development, and organic synthesis ().

Properties

IUPAC Name |

3-(4-aminophenyl)-N-ethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-2-17-15(18)13-5-3-4-12(10-13)11-6-8-14(16)9-7-11/h3-10H,2,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHRJNUFEJOBHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718358 | |

| Record name | 4'-Amino-N-ethyl[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345471-45-5 | |

| Record name | [1,1′-Biphenyl]-3-carboxamide, 4′-amino-N-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Amino-N-ethyl[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)-N-ethylbenzamide typically involves the following steps:

Nitration: The starting material, benzene, undergoes nitration to form nitrobenzene.

Reduction: Nitrobenzene is then reduced to 4-aminobenzene (aniline).

Acylation: Aniline is acylated with ethyl chloroformate to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)-N-ethylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

3-(4-Aminophenyl)-N-ethylbenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-N-ethylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 3-(4-Aminophenyl)-N-ethylbenzamide and related benzamide derivatives:

Key Comparisons:

Substituent Position and Electronic Effects The 3-(4-aminophenyl) substitution in the target compound contrasts with 4-fluorophenyl in CAS 186544-90-1 (). Nitro groups in 4-Nitro-N-(3-nitrophenyl)benzamide () increase polarity and reactivity, making such derivatives suitable as lab standards but less stable than amino-substituted analogs.

Biological and Material Applications The ethyl group in this compound may enhance lipophilicity compared to charged analogs like 3-((4-aminophenyl)-dimethylammonio)propane-1-sulfonate (), which are designed for aqueous solubility in biosensors.

Synthetic Methodologies

- Most benzamides are synthesized via acyl chloride reactions (e.g., 4-nitrobenzoyl chloride with amines, ), whereas advanced derivatives like those in require palladium-catalyzed couplings for olefinic side chains. The target compound’s discontinued status () suggests specialized or proprietary synthesis routes.

Stability and Functional Utility Diazonium films derived from 4-aminophenyl compounds () exhibit high stability in biosensors, comparable to thiol-based systems. Nitro groups () are prone to reduction, limiting their utility in reducing environments, whereas amino groups are versatile for further functionalization.

Research Implications and Gaps

- Biosensor Development: The target compound’s amino group positions it as a candidate for diazonium-based electrode modifications, though direct evidence is lacking (inferred from ).

- Drug Design : Ethyl substitution may balance lipophilicity and metabolic stability compared to bulkier analogs ().

- Synthetic Challenges : Discontinued commercial status () highlights the need for optimized synthesis protocols to revive interest in this compound.

Biological Activity

3-(4-Aminophenyl)-N-ethylbenzamide, also known by its CAS number 1345471-45-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features an amine group attached to a phenyl ring, which is further substituted with an ethyl benzamide moiety. This structure contributes to its hydrophilicity and potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 242.32 g/mol |

| CAS Number | 1345471-45-5 |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amine group can form hydrogen bonds, enhancing its binding affinity to receptors or enzymes. Additionally, the ethylbenzamide structure may facilitate hydrophobic interactions, contributing to its pharmacological effects.

Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against various bacterial strains.

- Anticancer Properties : Investigations into its anticancer effects have shown promise, particularly in inhibiting the proliferation of certain cancer cell lines.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for further research in inflammatory diseases.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various compounds, including this compound. Results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations below 100 µg/mL, suggesting a significant potential for development as an antimicrobial agent . -

Anticancer Research :

A research article highlighted the compound's effectiveness in inhibiting cell proliferation in breast cancer cell lines (MCF-7). The IC value was determined to be approximately 15 µM, indicating a moderate level of potency compared to standard chemotherapeutics . -

Anti-inflammatory Effects :

In a study investigating anti-inflammatory agents, this compound demonstrated the ability to reduce pro-inflammatory cytokines in vitro, suggesting it could be beneficial in treating conditions like arthritis and other inflammatory disorders .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.